molecular formula C13H23Cl3N2O B4578559 N'-(3-chloro-4-ethoxybenzyl)-N,N-dimethylethane-1,2-diamine dihydrochloride

N'-(3-chloro-4-ethoxybenzyl)-N,N-dimethylethane-1,2-diamine dihydrochloride

Cat. No. B4578559
M. Wt: 329.7 g/mol
InChI Key: RVYKWWVUWGGHHJ-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-ethoxybenzyl)-N,N-dimethylethane-1,2-diamine dihydrochloride is a compound that likely exhibits interesting chemical and physical properties due to its structural features, including the presence of chloro, ethoxy, and dimethylamino functional groups. Such compounds are often explored for their potential applications in various fields of chemistry, including organic synthesis, medicinal chemistry, and material science.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, including nucleophilic substitution, amidation, and alkylation. For example, the synthesis of related compounds may involve the reaction of appropriate benzyl chlorides with diamines in the presence of a base, followed by acidification to form the hydrochloride salt (Bazhin et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the arrangement of atoms, the stereochemistry, and the electronic environment within the molecule. The presence of different functional groups influences the overall molecular geometry and the compound's reactivity (Karahan et al., 2016).

properties

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O.2ClH/c1-4-17-13-6-5-11(9-12(13)14)10-15-7-8-16(2)3;;/h5-6,9,15H,4,7-8,10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYKWWVUWGGHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCN(C)C)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-chloro-4-ethoxybenzyl)-N,N-dimethylethane-1,2-diamine dihydrochloride
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N'-(3-chloro-4-ethoxybenzyl)-N,N-dimethylethane-1,2-diamine dihydrochloride
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N'-(3-chloro-4-ethoxybenzyl)-N,N-dimethylethane-1,2-diamine dihydrochloride
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N'-(3-chloro-4-ethoxybenzyl)-N,N-dimethylethane-1,2-diamine dihydrochloride
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N'-(3-chloro-4-ethoxybenzyl)-N,N-dimethylethane-1,2-diamine dihydrochloride
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N'-(3-chloro-4-ethoxybenzyl)-N,N-dimethylethane-1,2-diamine dihydrochloride

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